molecular formula C9H18BrN3OSi B13940600 3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole

3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole

Cat. No.: B13940600
M. Wt: 292.25 g/mol
InChI Key: VESPIPZKKZJMFD-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.

    Attachment of Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the triazole derivative with trimethylsilyl-ethoxy-methyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted triazoles with different functional groups.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Hydrolysis: Formation of triazole alcohols.

Scientific Research Applications

3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-4-pyridinamine: Similar in structure but with a pyridine ring instead of a triazole ring.

    3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a bromine atom and a trifluoromethyl group attached to a benzaldehyde ring.

Uniqueness

3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H18BrN3OSi

Molecular Weight

292.25 g/mol

IUPAC Name

2-[(3-bromo-5-methyl-1,2,4-triazol-4-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H18BrN3OSi/c1-8-11-12-9(10)13(8)7-14-5-6-15(2,3)4/h5-7H2,1-4H3

InChI Key

VESPIPZKKZJMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1COCC[Si](C)(C)C)Br

Origin of Product

United States

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